![molecular formula C17H16FN5O4S B2486129 ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 852154-54-2](/img/structure/B2486129.png)
ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules resembling the structure of “ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate” involves multiple steps, including condensation reactions, ring closure methods, and functional group transformations. For instance, a method for synthesizing derivatives involves using reagents like ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, prepared via heating of amino-pyrimidine with diethyl malonate under reflux conditions (Farghaly & Gomha, 2011). This showcases the intricate processes involved in constructing such molecules, emphasizing the importance of precise conditions and reagents for successful synthesis.
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be determined through various spectroscopic techniques, including NMR, IR, and X-ray diffraction. These methods provide insight into the compound's molecular geometry, electronic structure, and intermolecular interactions. For example, the single crystal X-ray structure analysis of related compounds confirms their molecular configuration and helps understand the spatial arrangement of their functional groups, which is crucial for their reactivity and interaction with biological targets (Attia et al., 2014).
Scientific Research Applications
Synthesis and Structural Analysis :
- The compound has been used in the synthesis of diverse heterocyclic compounds, illustrating its versatility in organic synthesis. For example, it played a role in the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing its potential in creating biologically active compounds (Sun, Huang, & Ding, 2010).
Anticancer Potential :
- The compound has shown potential in anticancer research. A study synthesized derivatives of this compound and evaluated their in vitro anticancer activity against various human prostate cancer cell lines, indicating its potential as a therapeutic agent (Han, Bekci, Cumaoğlu, & Küçükgüzel, 2018).
Antioxidant Properties :
- Research has shown that derivatives of this compound exhibit significant antioxidant abilities, potentially contributing to its therapeutic applications. For instance, a synthesized derivative demonstrated 1.5 times higher antioxidant ability than the control, butylated hydroxytoluene (Šermukšnytė, Jonuškienė, Kantminienė, Beresnevičius, & Tumosienė, 2022).
Chemical Characterization and Molecular Analysis :
- The compound has been characterized using various spectral and quantum chemical calculations, providing insights into its molecular structure and properties. This type of analysis is crucial for understanding its reactivity and potential applications in medicinal chemistry (Sert, Lahmidi, El Hafi, Gökce, Essassi, Ejjoumamany, & Mague, 2020).
Mechanism of Action
Target of Action
The primary target of F0648-0786 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0786 acts as an inhibitor of Stat3 . It blocks the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts .
Biochemical Pathways
The inhibition of Stat3 by F0648-0786 affects the IL-6 pathway . IL-6 is a cytokine that plays a key role in immune response, and its expression is regulated by Stat3 . By inhibiting Stat3, F0648-0786 reduces the expression of IL-6 . It also inhibits the expression of RANKL, a cytokine essential for osteoclastogenesis .
Pharmacokinetics
The compound has been shown to significantly inhibit arthritis development without apparent adverse effects, suggesting favorable bioavailability and pharmacokinetic properties .
Result of Action
The inhibition of Stat3 by F0648-0786 leads to a significant reduction in arthritis development . This is likely due to the reduced expression of IL-6 and RANKL, which play key roles in inflammation and bone resorption, respectively .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4S/c1-2-27-15(25)9-28-17-22-21-13(7-11-8-14(24)20-16(26)19-11)23(17)12-5-3-10(18)4-6-12/h3-6,8H,2,7,9H2,1H3,(H2,19,20,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDMYEOEWOUWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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